Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate
Overview
Description
Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate is an organic compound with the molecular formula C11H9IO3. It is a derivative of benzoic acid, featuring an iodine atom and a prop-2-yn-1-yloxy group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-iodo-3-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form Methyl 4-iodo-3-hydroxybenzoate.
Alkylation: The hydroxyl group is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne and ester functionalities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts, copper iodide, and amines in solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted benzoates.
Coupling Products: Products include various aryl or vinyl derivatives.
Oxidation and Reduction Products: Products include carboxylic acids, alcohols, or reduced alkyne derivatives.
Scientific Research Applications
Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yloxy group can facilitate interactions with proteins or nucleic acids, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Lacks the prop-2-yn-1-yloxy group, making it less versatile in coupling reactions.
Methyl 3-(prop-2-yn-1-yloxy)benzoate: Lacks the iodine atom, reducing its reactivity in substitution reactions.
Methyl 4-bromo-3-(prop-2-yn-1-yloxy)benzoate: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and physical properties.
Uniqueness: Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate is unique due to the presence of both the iodine atom and the prop-2-yn-1-yloxy group, which confer distinct reactivity and versatility in synthetic applications. The iodine atom allows for a wide range of substitution reactions, while the prop-2-yn-1-yloxy group enables coupling reactions, making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-iodo-3-prop-2-ynoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUMTVSOBQHLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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